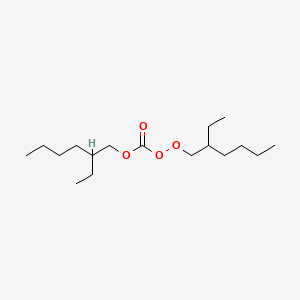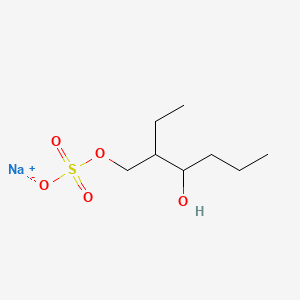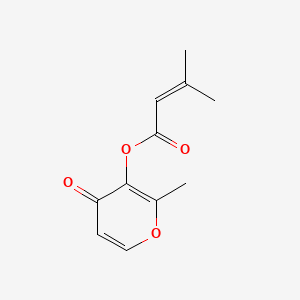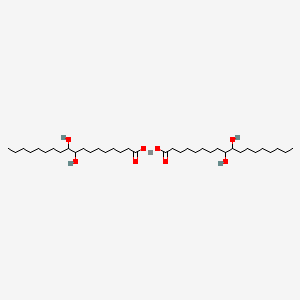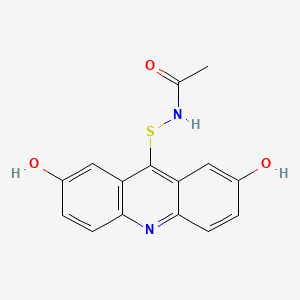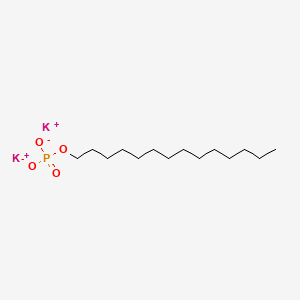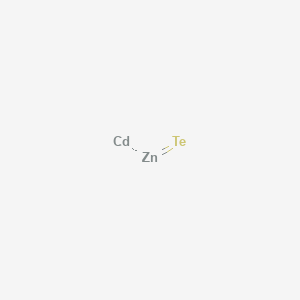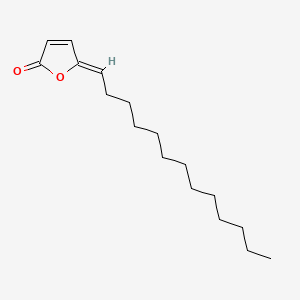
(Z)-5-Tridecylidenefuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-Tridecylidenefuran-2(5H)-one: is an organic compound characterized by a furan ring with a tridecylidene substituent. This compound is notable for its unique structure, which includes a long alkyl chain and a furan ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-Tridecylidenefuran-2(5H)-one typically involves the reaction of a furan derivative with a tridecylidene precursor under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the furan derivative reacts with a tridecylidene aldehyde in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-5-Tridecylidenefuran-2(5H)-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the alkyl chain are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, varying temperatures and solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-5-Tridecylidenefuran-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable compound for research in organic synthesis.
Biology: The compound has potential applications in biological studies, particularly in the investigation of its interactions with biological molecules. Its structure may allow it to interact with proteins, enzymes, or other biomolecules, providing insights into its biological activity and potential therapeutic uses.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Studies may focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent, depending on its interactions with biological targets.
Industry: Industrially, the compound can be used in the development of new materials, such as polymers or surfactants. Its unique structure may impart desirable properties to these materials, making it useful in various industrial applications.
Wirkmechanismus
The mechanism of action of (Z)-5-Tridecylidenefuran-2(5H)-one involves its interaction with specific molecular targets. The furan ring and the long alkyl chain allow the compound to interact with hydrophobic regions of proteins or cell membranes. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(Z)-5-Decylidenefuran-2(5H)-one: Similar structure with a shorter alkyl chain.
(Z)-5-Nonylidenefuran-2(5H)-one: Another similar compound with an even shorter alkyl chain.
(Z)-5-Hexylidenefuran-2(5H)-one: A compound with a significantly shorter alkyl chain.
Uniqueness: The uniqueness of (Z)-5-Tridecylidenefuran-2(5H)-one lies in its long tridecylidene chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
77085-65-5 |
|---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
(5Z)-5-tridecylidenefuran-2-one |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h13-15H,2-12H2,1H3/b16-13- |
InChI-Schlüssel |
UQSPNCHPSSEQIM-SSZFMOIBSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C\1/C=CC(=O)O1 |
Kanonische SMILES |
CCCCCCCCCCCCC=C1C=CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





